Ethyl 3,3-dimethyl-2,5-dioxohexanoate
Description
Ethyl 3,3-dimethyl-2,5-dioxohexanoate is a β-diketo ester characterized by two ketone groups at positions 2 and 5, a branched 3,3-dimethyl substituent, and an ethyl ester moiety. Its physicochemical properties, such as solubility in ethyl acetate and stability under basic conditions, are critical for its use in pharmaceuticals and agrochemicals.
Properties
CAS No. |
90054-69-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2,5-dioxohexanoate |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)8(12)10(3,4)6-7(2)11/h5-6H2,1-4H3 |
InChI Key |
AIYRDFDWUOJQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(C)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Claisen condensation between diethyl oxalate and 3,3-dimethylbutan-2-one represents the most widely documented method for synthesizing ethyl 3,3-dimethyl-2,5-dioxohexanoate. In this reaction, sodium ethoxide deprotonates the α-hydrogen of 3,3-dimethylbutan-2-one, generating an enolate that nucleophilically attacks the carbonyl carbon of diethyl oxalate. Subsequent elimination of ethoxide yields the β-keto ester intermediate, which undergoes further condensation to form the 2,5-dioxohexanoate skeleton.
Reaction conditions typically involve anhydrous ethanol as the solvent, with temperatures maintained at 60–80°C for 4–6 hours. The use of sodium ethoxide (1.2–1.5 equivalents) ensures complete enolization while minimizing side reactions such as ester hydrolysis. A representative procedure from Reetz et al. (1984) reports a yield of 68–72% after chromatographic purification.
Optimization and Scalability
Key variables influencing yield include:
- Solvent polarity : Ethanol and toluene provide optimal dielectric environments for enolate stability.
- Temperature control : Exothermic enolate formation necessitates gradual addition of the base to prevent thermal degradation.
- Substrate stoichiometry : A 1:1 molar ratio of diethyl oxalate to 3,3-dimethylbutan-2-one minimizes diketone byproducts.
Industrial-scale adaptations replace sodium ethoxide with potassium tert-butoxide, enhancing reaction rates at reduced temperatures (40–50°C). This modification improves energy efficiency but requires stringent moisture control to avoid hydroxide-mediated ester saponification.
Meldrum’s Acid Derivative Route
Two-Step Synthesis from Meldrum’s Acid
A patent-pending method (WO2012130919A1) outlines a two-step synthesis starting from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The process involves:
- Alkylation : Meldrum’s acid reacts with tert-butyl β-ketobutyrate in dichloromethane at 40–45°C, facilitated by N,N-diisopropylethylamine (DIPEA).
- Hydrolysis and Esterification : The intermediate undergoes acid-catalyzed hydrolysis (HCl, dioxane/water) followed by ethyl esterification via Fischer–Speier conditions.
This route achieves an overall yield of 58–63%, with the tert-butyl ester intermediate exhibiting superior crystallinity for purification. While originally developed for tert-butyl analogs, substituting tert-butyl β-ketobutyrate with ethyl analogs enables direct synthesis of the target compound.
Comparative Advantages Over Claisen Condensation
- Reduced diketone byproducts : Meldrum’s acid acts as a carbonyl-protecting group, suppressing undesired aldol side reactions.
- Functional group tolerance : Halogenated β-keto esters (e.g., 6-chloro derivatives) can be incorporated for downstream functionalization.
Enzymatic Dynamic Kinetic Resolution
Process Considerations
- Cofactor regeneration : NADPH-dependent ADHs require glucose dehydrogenase (GDH) for cofactor recycling.
- Solvent compatibility : Aqueous-organic biphasic systems (e.g., heptane/buffer) enhance substrate solubility without enzyme denaturation.
Alternative Synthetic Pathways
Oxidative Decarboxylation
Preliminary studies suggest that silver(I)-mediated oxidative decarboxylation of β-keto acids could generate dioxo esters, though yields remain suboptimal (<35%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2,5-dioxohexanoic acid.
Reduction: Formation of 3,3-dimethyl-2,5-dioxohexanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-dimethyl-2,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation through catalytic processes. The ester group is hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. These products can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3,5-Dioxohexanoate Derivatives
Methyl 4-Methyl-3,5-dioxohexanoate ()
- Structure : Lacks the 3,3-dimethyl group but includes a 4-methyl substituent.
- Reactivity : Under pH 9.2 buffer, it cyclizes to form 4-hydroxy-5,6-dimethyl-2-pyrone (78% yield) via intramolecular ester hydrolysis and lactonization. This highlights the propensity of β-diketo esters to form aromatic lactones under mild conditions.
- Stability: Unlike Ethyl 3,3-dimethyl-2,5-dioxohexanoate, the absence of bulky dimethyl groups may accelerate cyclization due to reduced steric hindrance.
- Data : Melting point 184–198°C; IR bands at 1665 cm⁻¹ (C=O stretch) .
tert-Butyl 6-Chloro-3,5-dioxohexanoate (CDHE) ()
- Structure : Features a tert-butyl ester and a 6-chloro substituent.
- Applications : Used as a substrate in enzymatic reductions due to its hydrophobicity and stability in multiphase bioreactors.
- Steric Effects : The bulky tert-butyl group enhances solubility in organic solvents but may hinder nucleophilic attacks compared to the ethyl ester in the target compound.
Lactonization Tendencies and Solvent Effects
- This compound vs. This suggests that ethyl esters (as in the target compound) may resist lactonization better than methyl esters under similar conditions, likely due to steric or electronic effects . Ethyl acetate as a solvent () minimizes unwanted derivatization, implying that this compound’s stability in this solvent could be advantageous for isolation .
Tautomerism and Isotope Effects ()
- Oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester : A structurally related β-diketo ester exhibits large negative primary isotope effects in tautomeric systems involving oxygen.
- Implications for this compound: The 3,3-dimethyl group may stabilize enol tautomers, reducing keto-enol equilibrium shifts observed in simpler β-diketo esters. This stabilization could enhance its utility in reactions requiring tautomeric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
